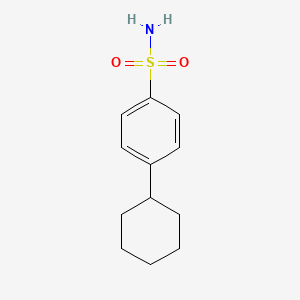

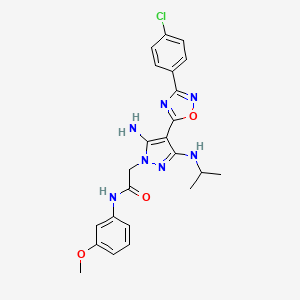

![molecular formula C15H12F4N2O2 B2869381 N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea CAS No. 917389-24-3](/img/structure/B2869381.png)

N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea

Übersicht

Beschreibung

N-(2-Fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea (FMTU) is a novel fluorinated urea compound with a wide range of research and commercial applications. FMTU has been used in a variety of scientific research applications, including drug discovery, laboratory experiments, and biochemical and physiological studies. FMTU has also been used as a reagent in organic synthesis and as a substrate in enzyme-catalyzed reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and properties of heterocyclic fluorophosphoranes, which are relevant to the chemical class of N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea, have been extensively studied. These compounds are prepared through cleavage of silicon–nitrogen bonds in related ureas with fluorophosphoranes, demonstrating the compound's utility in developing fluorine-containing chemicals with potential applications in materials science and pharmaceuticals (Dunmur & Schmutzler, 1971).

Biomolecular Imaging

In biomolecular imaging, derivatives of this compound have been used to create "latent" fluorophores. These compounds exhibit controlled fluorescence, enabling high-resolution imaging of biological processes such as endocytosis into live human cells. This application underscores the potential of this compound derivatives in advanced imaging techniques for biological research (Lavis, Chao, & Raines, 2006).

Material Science Applications

In material science, the synthesis of polyurethane urea based on fluorine-containing bisphenoxydiamine demonstrates the utility of such compounds in developing materials with enhanced mechanical properties and thermal stability. These findings highlight the potential of this compound derivatives in the creation of advanced polymeric materials (Qin et al., 2006).

Herbicide Selectivity

Research into the selective herbicidal activity of related urea compounds underscores the potential agricultural applications of this compound derivatives. These compounds exhibit selective phytotoxicity, which can be fine-tuned for specific crops, offering a pathway to develop more targeted and environmentally friendly herbicides (Gardner et al., 1985).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N2O2/c1-23-13-7-6-9(15(17,18)19)8-12(13)21-14(22)20-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISELQDXAOGXIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

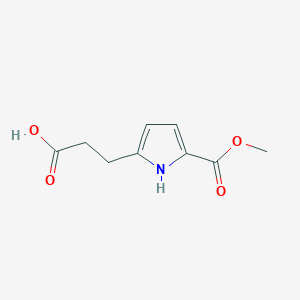

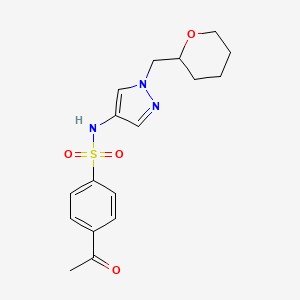

![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2869300.png)

![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/no-structure.png)

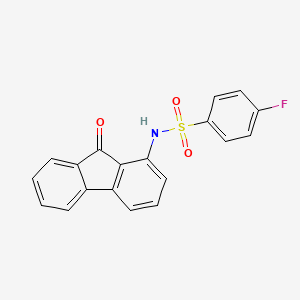

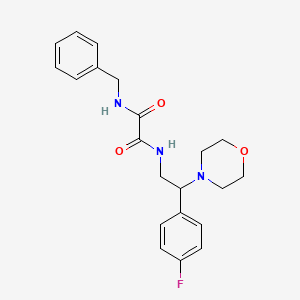

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2869309.png)

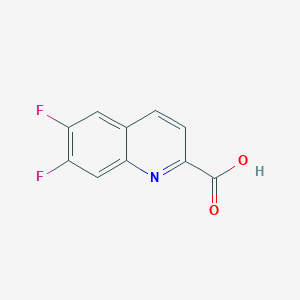

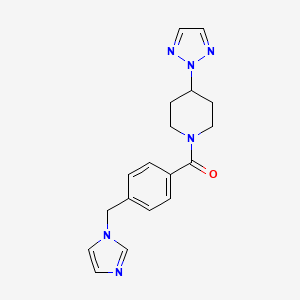

![3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869315.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2869316.png)

![6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2869319.png)